molecular formula C10H13N5O B1211101 2',3',5'-Trideoxyadenosine CAS No. 6612-70-0

2',3',5'-Trideoxyadenosine

Cat. No. B1211101
CAS RN: 6612-70-0
M. Wt: 219.24 g/mol
InChI Key: PSPPXRNUZVTTON-RNFRBKRXSA-N
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Description

2',3',5'-Trideoxyadenosine, also known as 2',3',5'-tri-deoxyadenosine or 3'-deoxy-5'-deoxyadenosine, is a naturally occurring nucleoside found in all organisms. It is a derivative of adenosine, which is a purine nucleoside and a component of the genetic code. This compound is a major component of the genetic code, and it is essential for the formation of proteins, enzymes, and other molecules. This compound is also used in the synthesis of various compounds, such as antibiotics, antivirals, and antifungals.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Novel Synthesis Techniques : Lavandera et al. (2003) described high-yielding synthetic routes for 3′,5′-diamino-2′,3′,5′-trideoxycytidine and 3′,5′-diamino-2′,3′,5′-trideoxyadenosine, along with studies on their protonation behavior using pH-metric measurements and NMR spectroscopy (Lavandera et al., 2003).
  • Conformational Studies : Westhof et al. (1977) carried out proton magnetic resonance studies on various deoxyadenosines, including 2',3',5'-Trideoxyadenosine, to understand their conformations in different solutions (Westhof et al., 1977).

Molecular and Biological Research

  • DNA Damage and Repair Mechanisms : The research by Chatgilialoglu et al. (2011) focused on 5',8-cyclo-2'-deoxyadenosine and its roles in DNA modifications and potential impacts on human health (Chatgilialoglu et al., 2011).
  • Chemical Synthesis for Biological Studies : Johnson et al. (2002) described a method for synthesizing benzo[a]pyrene metabolic adducts of 2'-deoxyguanosine and 2'-deoxyadenosine for DNA oligomer studies (Johnson et al., 2002).
  • Understanding Nucleotide Activities : Alster et al. (1986) examined 3'-deoxyadenosine-substituted analogs of 2-5A core 5'-monophosphate for their degradation sensitivity, highlighting the significance of 3'-hydroxyl moieties in nucleotide substrates (Alster et al., 1986).

Advanced Applications in DNA Technology

  • DNA Fragment Research for Biotechnology : Putney et al. (1981) introduced 2'-deoxyadenosine 5'-O-(1-thiotriphosphate) into DNA restriction fragments, exploring its resistance to exonuclease III digestion and implications for DNA technology (Putney et al., 1981).
  • Innovative Nucleoside Designs : Chiba et al. (2003) synthesized nucleoside mimics with substituted 3',5'-hydroxy groups for potential use in DNA strands with metal coordination, showcasing a new avenue in nucleoside design (Chiba et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2’,3’,5’-Trideoxyadenosine (also known as DDA) is the DNA synthesis machinery in cells . It specifically interacts with the enzymes involved in DNA replication, such as DNA polymerase .

Mode of Action

DDA acts by inhibiting DNA synthesis. It is incorporated into the growing DNA chain during replication, and due to its structural modifications (lack of 2’, 3’ and 5’ hydroxyl groups), it causes premature termination of the DNA chain . This results in the disruption of DNA replication, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by DDA is DNA replication. By inhibiting DNA synthesis, DDA disrupts the normal cell cycle, preventing cells from dividing and proliferating . This can lead to cell death, particularly in rapidly dividing cells such as bacteria or cancer cells .

Pharmacokinetics

The absence of certain hydroxyl groups may affect its solubility and therefore its absorption and distribution .

Result of Action

The primary result of DDA’s action is the inhibition of DNA synthesis, leading to cell death . This can have therapeutic effects in the treatment of diseases characterized by rapid cell division, such as bacterial infections or cancer .

Action Environment

The action of DDA can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of DDA, which may influence its interaction with DNA polymerase . Additionally, the presence of other nucleosides or nucleoside analogs can compete with DDA for incorporation into the DNA chain, potentially affecting its efficacy .

Biochemical Analysis

Biochemical Properties

2’,3’,5’-Trideoxyadenosine is involved in several biochemical reactions, primarily due to its structural similarity to adenosine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. This interaction can inhibit the enzyme’s activity, leading to an accumulation of adenosine and its derivatives . Additionally, 2’,3’,5’-Trideoxyadenosine can interact with nucleoside transporters, affecting the uptake and distribution of nucleosides within cells .

Cellular Effects

2’,3’,5’-Trideoxyadenosine has significant effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the cAMP signaling pathway by inhibiting the breakdown of cAMP, leading to altered cellular responses . Furthermore, 2’,3’,5’-Trideoxyadenosine can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins . Its impact on cellular metabolism includes alterations in nucleotide synthesis and energy production .

Molecular Mechanism

The molecular mechanism of 2’,3’,5’-Trideoxyadenosine involves several key interactions at the molecular level. The compound can bind to adenosine receptors, mimicking the effects of adenosine and modulating receptor activity . Additionally, it can inhibit the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites . This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’,5’-Trideoxyadenosine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2’,3’,5’-Trideoxyadenosine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2’,3’,5’-Trideoxyadenosine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular responses and modulating gene expression . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

2’,3’,5’-Trideoxyadenosine is involved in several metabolic pathways. It can be metabolized by nucleoside phosphorylases, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the levels of nucleotides and other metabolites within cells . Additionally, 2’,3’,5’-Trideoxyadenosine can interact with cofactors and enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of 2’,3’,5’-Trideoxyadenosine within cells and tissues are mediated by nucleoside transporters and binding proteins . These transporters facilitate the uptake and distribution of the compound, affecting its localization and accumulation within cells. The compound’s distribution can influence its activity and effectiveness in different cellular compartments.

properties

IUPAC Name

9-[(2R,5R)-5-methyloxolan-2-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPPXRNUZVTTON-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216320
Record name 2',3',5'-Trideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6612-70-0
Record name 2',3',5'-Trideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006612700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',5'-Trideoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3',5'-TRIDEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XPX901BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of 2',3',5'-trideoxyadenosine contribute to its cytotoxic activity against murine neuroblastoma cells?

A1: Research suggests that the cytotoxic activity of nucleoside analogues, like this compound, against murine neuroblastoma cells is significantly influenced by the presence of a dialdehyde group. [] A study comparing various purine nucleoside and dialdehyde analogues found that oxidizing the pentose sugar to a dialdehyde significantly increased the inhibitory potency against neuroblastoma cell growth. [] Conversely, reducing the dialdehyde or substituting the adenine base with other bases like hypoxanthine, guanine, uracil, or cytosine diminished the inhibitory effect. [] This highlights the importance of the dialdehyde group for the cytotoxic activity of these compounds.

Q2: Is the phosphorylation of this compound at the 5' position necessary for its inhibitory effect on neuroblastoma growth?

A2: Interestingly, the research indicates that phosphorylation at the 5' position is not a requirement for the inhibitory activity of this compound and similar nucleoside dialdehydes. [] The study found that analogues like 4',5'-anhydroadenosine dialdehyde and 5'-deoxyadenosine dialdehyde, which lack the 5'-hydroxyl group necessary for phosphorylation, still demonstrated potent inhibitory effects on neuroblastoma cell growth. [] This suggests that these compounds exert their cytotoxic effects through a mechanism independent of kinase-mediated phosphorylation at the 5' position.

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